(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate
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Overview
Description
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is a versatile chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is used in organic synthesis, medicinal chemistry, and drug development.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential therapeutic agents.
Drug Development: As a precursor in the synthesis of pharmacologically active compounds
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as hydroxide ions to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Reduction: Pd/C and hydrogen gas.
Substitution: Aqueous potassium hydroxide (KOH) solution.
Major Products Formed
Reduction: 2-chloro-5-aminophenyl)methyl 2-phenylacetate.
Substitution: 2-hydroxy-5-nitrophenyl)methyl 2-phenylacetate.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)methyl acetate
- (2-Chloro-5-nitrophenyl)methyl benzoate
Uniqueness
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is unique due to its specific structural features, such as the presence of both chloro and nitro groups on the phenyl ring, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-14-7-6-13(17(19)20)9-12(14)10-21-15(18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEURPYXGYUFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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